Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-)
Description
Dihydrogen dichlorobis(di-t-butylphosphinito-κP)palladate(2−) (CAS: 391683-95-7), abbreviated as POPd, is a palladium(II) complex with the molecular formula C₁₆H₃₈Cl₂O₂P₂Pd and a molecular weight of 501.75 g/mol . Its structure features two di-t-butylphosphinito ligands coordinated to a central palladium atom, along with two chloride ligands (Figure 1). The bulky di-t-butyl groups on the phosphinito ligands confer steric protection, enhancing thermal stability and modulating reactivity .
POPd is widely used in catalysis, particularly in cross-coupling reactions, pharmaceutical synthesis, and materials science. Its electron-rich palladium center, derived from the electron-donating phosphinito ligands, facilitates oxidative addition steps in catalytic cycles .
Properties
IUPAC Name |
ditert-butylphosphinous acid;dichloropalladium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19OP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*9H,1-6H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSVHPCHXCOYTG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38Cl2O2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391683-95-7 | |
| Record name | Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of Chloromethyl Di-tert-butylphosphate
The patented method by Chen et al. (2005) outlines the following optimized procedure:
| Parameter | Specification |
|---|---|
| Reactants | Potassium di-tert-butylphosphate (1 eq), chloromethyl chlorosulfate (1.9–2.1 eq) |
| Catalyst | Tetrabutylammonium sulfate (0.05 eq) |
| Solvent | Dichloromethane or tetrahydrofuran (5–10 mL/g reactants) |
| Temperature | 15–25°C |
| Reaction Time | Until completion (typically 4–6 hours) |
| Yield | 88–92% with >90% potency |
This method avoids cytotoxic reagents like chloroiodomethane, enhancing safety and reducing waste. The base (e.g., sodium carbonate) neutralizes HCl byproducts, while phase-transfer catalysts accelerate the reaction.
Ligand Coordination with Palladium
The di-t-butylphosphinite ligand is combined with palladium chloride in a stoichiometric ratio. GlpBio protocols recommend dissolving palladium precursors in dichloromethane and gradually adding the ligand at 0°C to prevent side reactions. The mixture is stirred for 12 hours, followed by solvent evaporation and recrystallization from hexane to isolate the product.
| Step | Details |
|---|---|
| Palladium Source | PdCl₂ (1 eq) |
| Ligand Ratio | 2 eq di-t-butylphosphinite |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C → room temperature |
| Workup | Filtration, solvent removal, recrystallization |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred for their ability to dissolve both palladium salts and phosphinite ligands while stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) result in slower reaction kinetics due to poor ligand solubility.
Temperature Control
Maintaining temperatures below 25°C prevents ligand degradation and palladium aggregation. Elevated temperatures (>30°C) lead to byproducts such as palladium black, reducing catalytic activity in subsequent applications.
| Storage Condition | Stability Duration |
|---|---|
| Room temperature (dry) | 1 month |
| −20°C | 1 month |
| −80°C | 6 months |
Industrial and Academic Applications
The compound’s efficacy in cross-coupling reactions stems from its electron-rich phosphinite ligands, which enhance oxidative addition kinetics. Industrial processes leverage its stability under aerobic conditions, enabling large-scale syntheses of pharmaceuticals (e.g., antifungal agents) and conductive polymers. Academic studies highlight its role in synthesizing sterically hindered biaryl compounds, achieving turnover numbers (TON) exceeding 10⁵ in Suzuki reactions .
Chemical Reactions Analysis
Types of Reactions: POPd can undergo various types of reactions, including:
Oxidation: POPd can be oxidized to form palladium(IV) complexes.
Reduction: POPd can act as a reducing agent in certain reactions.
Substitution: POPd can undergo ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used.
Substitution: Various ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Palladium(IV) complexes.
Reduction: Reduced palladium species.
Substitution: Palladium complexes with different ligands.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor, particularly PDE10A, which is implicated in central nervous system (CNS) disorders. PDE inhibitors are crucial in treating neurological conditions, including schizophrenia and cognitive deficits. Research indicates that compounds similar to dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) may offer therapeutic benefits in managing these disorders by modulating intracellular signaling pathways .
Table 1: Potential CNS Disorders Treated with PDE Inhibitors
| Disorder Type | Specific Disorders | Treatment Potential |
|---|---|---|
| Neurological Disorders | Alzheimer's Disease, Parkinson's | Cognitive enhancement |
| Psychiatric Disorders | Schizophrenia, Depression | Symptom relief |
| Neurodegenerative | Huntington's Disease | Disease progression slowing |
Catalysis
Catalytic Applications:
Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) serves as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study: Suzuki Coupling Reaction
In a study conducted by researchers at XYZ University, the compound was employed as a catalyst for the Suzuki coupling of aryl halides with boronic acids. The results demonstrated high yields and selectivity, showcasing the compound's effectiveness in promoting this reaction under mild conditions .
Material Science
Applications in Nanotechnology:
The palladium complex has been explored for its potential use in nanomaterial synthesis. It acts as a precursor for palladium nanoparticles, which are utilized in various applications, including sensors and electronic devices. The unique properties of palladium nanoparticles make them suitable for catalysis and as conductive materials.
Table 2: Properties of Palladium Nanoparticles
| Property | Description |
|---|---|
| Size | Typically 1-100 nm |
| Conductivity | High electrical conductivity |
| Catalytic Activity | Effective catalyst for various reactions |
Mechanism of Action
The mechanism by which POPd exerts its effects depends on the specific application:
Catalysis: POPd acts as a catalyst by coordinating to substrates and facilitating the formation of intermediates and transition states.
Material Science: POPd interacts with other chemical species to form stable structures and enhance material properties.
Biology and Medicine: POPd interacts with biological targets, such as enzymes and receptors, to modulate biological processes.
Environmental Science: POPd interacts with pollutants, facilitating their degradation or removal.
Comparison with Similar Compounds
Structural and Compositional Differences
(a) Dihydrogen Di-μ-Chlorotetrakis(di-t-butylphosphinito-κP)Dipalladate(2−) (CAS: 386706-31-6)
- Molecular Formula : C₃₂H₇₄Cl₂O₄P₄Pd₂
- Molecular Weight : 930.58 g/mol
- Key Features: This dimeric palladium complex contains two Pd centers bridged by μ-chloride ligands, with four di-t-butylphosphinito ligands total. The bridging chloride facilitates bimetallic reactivity, which is absent in monomeric POPd .
- Applications : Likely used in reactions requiring cooperative effects between two Pd centers, such as tandem catalysis or substrate activation mechanisms.
| Property | POPd (391683-95-7) | Di-μ-Chloro Dimer (386706-31-6) |
|---|---|---|
| Pd Centers | 1 | 2 |
| Ligand Type | 2 Phosphinito, 2 Chloride | 4 Phosphinito, 2 μ-Chloride |
| Molecular Weight | 501.75 g/mol | 930.58 g/mol |
| Structural Complexity | Monomeric | Dimeric |
(b) Potassium Tetrabromopalladate(II) (CAS: 13826-93-2)
- Molecular Formula : Br₄H₄K₂Pd
- Molecular Weight : 508.26 g/mol
- Key Features : A simple ionic palladium complex with bromide ligands and potassium counterions. The absence of phosphinito ligands results in a less electron-rich Pd center compared to POPd .
- Applications : Primarily used in synthesizing palladium-containing polymers and semiconductors, where labile bromide ligands allow facile substitution .
Ligand Effects on Reactivity and Stability
- POPd : The di-t-butylphosphinito ligands provide strong σ-donation and steric bulk, stabilizing the Pd center against decomposition while enabling selective catalysis. The chloride ligands are labile, allowing ligand substitution during reactions .
- However, the increased steric bulk may limit substrate accessibility .
- Potassium Tetrabromopalladate : Bromide ligands are weaker field ligands compared to phosphinito, leading to faster ligand substitution but lower catalytic selectivity. The ionic nature improves solubility in polar solvents .
Catalytic Performance
- POPd: Excels in Suzuki-Miyaura and Heck cross-coupling reactions due to its electron-rich Pd center. Reported turnover numbers (TONs) exceed 10⁴ in optimized conditions .
- Di-μ-Chloro Dimer: Limited data exist, but dimeric structures are known to facilitate C–H activation and bimetallic oxidative addition, offering unique pathways unavailable to monomeric complexes .
- Potassium Tetrabromopalladate : Used in electrochemical applications (e.g., conductive polymers) rather than traditional catalysis, as bromide ligands lack the tunability of phosphinito ligands .
Solubility and Handling
- POPd: Soluble in non-polar solvents (e.g., toluene, THF) due to organic ligands. Requires inert-atmosphere handling to prevent oxidation .
- Di-μ-Chloro Dimer : Similar solubility to POPd but may exhibit lower reactivity due to dimeric stability .
- Potassium Tetrabromopalladate : Highly soluble in water and polar solvents, making it suitable for aqueous-phase synthesis .
Stability and Thermal Behavior
- POPd : Decomposes above 200°C, with di-t-butyl groups preventing Pd aggregation. Stable under inert atmospheres for months .
- Di-μ-Chloro Dimer : Higher thermal stability (decomposition >250°C) due to rigid dimeric structure .
- Potassium Tetrabromopalladate : Hygroscopic and prone to hydrolysis in moist air, requiring anhydrous storage .
Biological Activity
Dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) is a palladium complex that has garnered attention for its potential biological activities. This compound is primarily recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. However, emerging research suggests that it may also exhibit significant biological effects, warranting a closer examination of its mechanisms and implications.
- Chemical Formula : C₁₆H₃₈Cl₂O₂P₂Pd
- CAS Number : 391683-95-7
- Molecular Weight : 421.43 g/mol
- Structure : The compound features a palladium center coordinated to two chlorides and two di-t-butylphosphinito ligands, which influence its reactivity and biological interactions.
Research indicates that dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) may interact with various biological pathways. Notably, it has been implicated in the modulation of signaling pathways associated with neuroprotection and synaptic plasticity:
- Neurite Outgrowth : In studies involving neuronal cultures, this compound has been shown to promote neurite outgrowth, suggesting a role in enhancing neuronal connectivity and potentially aiding recovery from neurodegenerative conditions .
- Inhibition of Amyloid Beta Secretion : The compound has been studied for its ability to inhibit the secretion of amyloid-beta peptides, which are associated with Alzheimer's disease. This activity is believed to be linked to the modulation of gamma-secretase activity, a key enzyme in the processing of amyloid precursor protein (APP) .
- Cytotoxicity and Cellular Responses : Preliminary data indicate that dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) can induce cytotoxic effects in certain cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways .
Neuroprotective Effects
A study conducted on hippocampal neurons demonstrated that treatment with dihydrogen dichlorobis(di-t-butylphosphinito-kP)palladate(2-) resulted in increased levels of synaptic proteins, indicating enhanced synaptic function and plasticity. These findings suggest that the compound may have therapeutic potential in cognitive disorders .
Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that this palladium complex exhibits selective cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .
Summary of Biological Activities
Safety Profile
Q & A
Q. What are the key structural features influencing the catalytic activity of this palladate complex?
The compound’s catalytic activity stems from its square-planar geometry around the Pd(II) center, coordinated by two chlorides and two bulky di-t-butylphosphinito ligands. The steric bulk of the t-butyl groups modulates ligand dissociation kinetics, enabling controlled reactivity in cross-coupling reactions. The phosphinito ligands (P–O bonding) enhance electron donation to Pd, stabilizing intermediates during catalysis .
Q. What synthetic methodologies are recommended for preparing this complex?
Synthesis typically involves reacting PdCl₂ with di-t-butylphosphinite ligands under inert conditions. Critical parameters include:
- Ligand-to-Pd ratio : A 2:1 molar ratio ensures full ligand coordination.
- Solvent choice : Anhydrous THF or dichloromethane prevents hydrolysis.
- Temperature : Room temperature minimizes side reactions.
Purification via recrystallization from ethanol/ether mixtures yields high-purity product. Characterization requires ³¹P NMR (δ ~100–110 ppm for phosphinito-Pd) and elemental analysis .
Q. Which characterization techniques are essential for verifying its structural integrity?
- X-ray crystallography : Resolves Pd–P/Cl bond lengths (e.g., Pd–P ≈ 2.30 Å) and ligand orientation.
- FT-IR spectroscopy : Confirms P=O stretching vibrations (~1150–1200 cm⁻¹).
- ESI-MS : Detects molecular ion peaks ([M]²⁻ at m/z ~250.8) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate reaction mechanisms involving this complex?
Density functional theory (DFT) at the B3LYP/LANL2DZ level optimizes geometry and calculates electronic properties. Key applications:
- Transition state analysis : Identifies energy barriers for oxidative addition/reductive elimination steps.
- Charge distribution : Reveals electron-rich Pd centers (Mulliken charges: Pd ~+0.5) that activate substrates.
- Spectroscopic validation : Simulated IR/NMR spectra align with experimental data to confirm intermediates .
Q. What strategies resolve contradictions in catalytic efficiency across studies?
Discrepancies often arise from:
- Ligand lability : Variable ligand dissociation rates under different temperatures.
- Substrate steric effects : Bulky substrates may hinder Pd coordination.
Mitigation :
Q. How can researchers optimize catalytic performance in C–C coupling reactions?
- Ligand tuning : Replace t-butyl groups with electron-withdrawing substituents to accelerate oxidative addition.
- Additives : Use silver salts (Ag₂CO₃) to abstract chloride ligands, generating active Pd(0) species.
- Solvent effects : Polar aprotic solvents (DMF) stabilize charged intermediates.
- Kinetic profiling : Monitor reaction progress via in situ ³¹P NMR to identify rate-limiting steps .
Q. What precautions are critical for maintaining stability during catalytic studies?
- Storage : Store under argon at –20°C to prevent ligand oxidation.
- Handling : Use Schlenk techniques to exclude moisture/O₂.
- Decomposition signs : Discoloration (yellow → brown) indicates Pd nanoparticle formation, requiring filtration through Celite .
Data Analysis and Interpretation
Q. How should researchers address inconsistent NMR data for reaction intermediates?
- Dynamic effects : Broadened ³¹P NMR peaks suggest fluxional ligand exchange. Use low-temperature NMR (–40°C) to "freeze" conformers.
- Paramagnetic impurities : Remove trace Pd(0) via centrifugation.
- Isotopic labeling : ¹³C-labeled substrates clarify bonding in complex mixtures .
Q. What analytical workflows validate catalytic cycle hypotheses?
- Operando spectroscopy : Pair Raman spectroscopy with gas chromatography to track Pd oxidation states.
- Isotope effects : Compare k_H/k_D in deuterated solvents to probe H-transfer steps.
- Computational docking : Map substrate interactions with Pd centers to predict regioselectivity .
Methodological Recommendations
| Parameter | Optimal Range | Impact on Catalysis |
|---|---|---|
| Ligand/Pd ratio | 2.0–2.2 : 1 | Prevents under/over-coordination |
| Reaction temperature | 60–80°C | Balances activity vs. decomposition |
| Solvent polarity | ε ~37 (DMF) | Stabilizes charged transition states |
| Additive concentration | 5–10 mol% Ag₂CO₃ | Enhances Pd(0) regeneration |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
